molecular formula C12H20N8 B14017979 6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine CAS No. 4700-93-0

6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14017979
CAS No.: 4700-93-0
M. Wt: 276.34 g/mol
InChI Key: JIJAXDCJINBIPH-UHFFFAOYSA-N
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Description

6-(Diaziridin-1-ylmethylideneamino)-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diaziridin-1-ylmethylideneamino)-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of diaziridine derivatives with triazine compounds under controlled conditions. One common method involves the reaction of diaziridine with tetramethyltriazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Diaziridin-1-ylmethylideneamino)-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

6-(Diaziridin-1-ylmethylideneamino)-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-(Diaziridin-1-ylmethylideneamino)-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Bis(aziridin-1-yl)methylideneamino)-2-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine
  • Aziridine-1-carbaldehyde oximes

Uniqueness

6-(Diaziridin-1-ylmethylideneamino)-n,n,n,n-tetramethyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of diaziridine and triazine rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.

Properties

CAS No.

4700-93-0

Molecular Formula

C12H20N8

Molecular Weight

276.34 g/mol

IUPAC Name

6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H20N8/c1-17(2)10-13-9(14-11(16-10)18(3)4)15-12(19-5-6-19)20-7-8-20/h5-8H2,1-4H3

InChI Key

JIJAXDCJINBIPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N=C(N2CC2)N3CC3)N(C)C

Origin of Product

United States

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